Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate
CAS No.: 94021-67-7
Cat. No.: VC16993022
Molecular Formula: C21H27NO2
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94021-67-7 |
|---|---|
| Molecular Formula | C21H27NO2 |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | methyl 2-[(5,5-dimethyl-2,3,4,4a,6,7-hexahydro-1H-naphthalen-1-yl)methylideneamino]benzoate |
| Standard InChI | InChI=1S/C21H27NO2/c1-21(2)13-7-10-16-15(8-6-11-18(16)21)14-22-19-12-5-4-9-17(19)20(23)24-3/h4-5,9-10,12,14-15,18H,6-8,11,13H2,1-3H3 |
| Standard InChI Key | MZXNHAWDQVIETF-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCC=C2C1CCCC2C=NC3=CC=CC=C3C(=O)OC)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate belongs to the class of Schiff bases, characterized by the presence of an imine (–N=CH–) functional group. The molecule comprises two primary components:
-
Octahydro-5,5-dimethyl-1-naphthyl moiety: A fully saturated bicyclic system with two methyl groups at the 5-position, imparting steric bulk and conformational rigidity.
-
Methyl 2-aminobenzoate derivative: A benzoate ester substituted at the ortho position with an imine linkage.
The IUPAC name, methyl 2-[(5,5-dimethyl-2,3,4,4a,6,7-hexahydro-1H-naphthalen-1-yl)methylideneamino]benzoate, reflects this intricate connectivity. The canonical SMILES string CC1(CCC=C2C1CCCC2C=NC3=CC=CC=C3C(=O)OC)C provides a roadmap for its three-dimensional topology, which has been validated via computational modeling.
Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | Methyl 2-[(5,5-dimethyl-2,3,4,4a,6,7-hexahydro-1H-naphthalen-1-yl)methylideneamino]benzoate |
| InChI Key | MZXNHAWDQVIETF-UHFFFAOYSA-N |
| Topological Polar Surface Area | 38.3 Ų |
| LogP (Predicted) | 4.2 ± 0.3 |
The compound’s moderate lipophilicity (LogP ≈ 4.2) suggests favorable membrane permeability, a trait critical for bioactive molecules. Its polar surface area of 38.3 Ų indicates limited hydrogen-bonding capacity, which may influence solubility in aqueous media.
Synthesis and Analytical Characterization
Spectroscopic Data
-
IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (ester C=O stretch) and ~1620 cm⁻¹ (C=N stretch).
-
NMR (¹H): Key signals include a singlet for the methyl ester (–COOCH₃) at δ 3.8–3.9 ppm and multiplets for the naphthyl hydrogens between δ 1.0–2.5 ppm.
-
Mass Spectrometry: Molecular ion peak at m/z 325.4 (M⁺), with fragmentation patterns consistent with cleavage at the imine bond.
Comparison with Structural Analogues
A closely related derivative, methyl 2-[[(octahydro-5,5-dimethyl-2-naphthyl)methylene]amino]benzoate (CAS 94021-71-3), differs only in the position of the naphthyl substitution. This positional isomerism profoundly impacts physicochemical and biological properties:
| Property | 1-Naphthyl Isomer (94021-67-7) | 2-Naphthyl Isomer (94021-71-3) |
|---|---|---|
| LogP | 4.2 | 4.8 |
| Melting Point | 98–102°C | 112–115°C |
| COX-2 Binding Affinity |
The 2-naphthyl isomer’s higher lipophilicity and melting point suggest enhanced crystallinity and membrane penetration, factors that may improve in vivo efficacy.
Challenges and Future Directions
Synthetic Optimization
Current methods for synthesizing this compound suffer from low yields (<50%) due to steric hindrance during imine formation. Future work should explore:
-
Microwave-assisted synthesis: To accelerate reaction kinetics.
-
Enzymatic catalysis: Using transaminases for stereoselective imine formation.
Pharmacological Profiling
While computational models predict bioactivity, empirical validation is lacking. Priority areas include:
-
In vitro cytotoxicity assays: Against cancer cell lines (e.g., MCF-7, A549).
-
Antimicrobial screening: Using Gram-positive and Gram-negative bacterial strains.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume